molecular formula C13H9ClN4S B7630204 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile

5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile

Cat. No. B7630204
M. Wt: 288.76 g/mol
InChI Key: ZWKULRHLGLWBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile, also known as CTIC, is a chemical compound that has been a subject of scientific research in recent years. CTIC is a potent inhibitor of protein kinases that play a crucial role in the regulation of various cellular processes. Due to its unique chemical structure and biological properties, CTIC has been studied extensively for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile exerts its biological effects by inhibiting specific protein kinases that play a crucial role in the regulation of various cellular processes. 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile selectively targets these protein kinases, leading to the inhibition of their downstream signaling pathways. This inhibition ultimately results in the suppression of cell growth and proliferation, making 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile has been shown to have anti-inflammatory and neuroprotective effects. 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile has also been shown to inhibit the activity of specific enzymes that play a role in the development of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile is its potent inhibitory activity against specific protein kinases, making it a valuable tool for studying the role of these kinases in various cellular processes. However, 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile's complex synthesis process and high cost limit its use in large-scale experiments. Additionally, the specificity of 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile for certain protein kinases may limit its use in studying other cellular processes that are regulated by different kinases.

Future Directions

There are several future directions for the study of 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the identification of new protein kinases that are targeted by 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile, which could lead to the development of new therapeutic applications. Additionally, the study of 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile's anti-inflammatory and neuroprotective effects could lead to the development of new treatments for neurological and inflammatory disorders.

Synthesis Methods

The synthesis of 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile involves a multi-step process that starts with the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with 5-chloro-1H-indazole-3-carboxylic acid. This reaction yields an intermediate compound that is further reacted with cyanide to obtain the final product, 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile. The synthesis of 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile is a complex process that requires skilled chemists and specialized equipment.

Scientific Research Applications

5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile has been studied extensively for its potential therapeutic applications in cancer and other diseases. Several studies have shown that 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile can inhibit the growth and proliferation of cancer cells by targeting specific protein kinases that are overexpressed in cancer cells. 5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological and inflammatory disorders.

properties

IUPAC Name

5-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c1-8-7-19-13(16-8)6-18-12-3-2-9(14)4-10(12)11(5-15)17-18/h2-4,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKULRHLGLWBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2C3=C(C=C(C=C3)Cl)C(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile

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